-Phenylvinylzinc bromide serves as a precursor for the synthesis of vinylzinc compounds. These vinylzinc compounds are crucial intermediates in the classic Grignard reaction, a workhorse reaction in organic chemistry for forming carbon-carbon bonds between a vinyl group (CH2=CH-) and various other organic fragments [1].
[1] Comprehensive Organic Name Reactions and Reagents ( reagents/9780080467321) by Zerong Wang (Editor)
-Phenylvinylzinc bromide itself can participate directly in various cross-coupling reactions. These reactions involve the creation of a carbon-carbon bond between the vinyl group of the molecule and another carbon atom present in a different molecule. This versatility allows for the synthesis of diverse organic structures with controlled positioning of the vinyl group [2].
[2] Negishi Cross-Coupling: From Laboratory to Industry () by Akira Suzuki (Editor)
[3] 1-Phenylvinylzinc bromide 0.5M tetrahydrofuran () - Sigma-Aldrich
1-Phenylvinylzinc bromide is an organozinc compound with the molecular formula and a molecular weight of 248.44 g/mol. It is also known by several synonyms, including A-styrenylzinc bromide and (1-Phenylvinyl)zinc(II) bromide. This compound features a vinyl group attached to a phenyl ring, making it a significant reagent in organic synthesis, particularly in cross-coupling reactions. The compound is typically handled as a solution in tetrahydrofuran (THF), where it is known to exhibit various chemical properties and reactivity patterns.
In Negishi cross-coupling reactions, the zinc atom in 1-phenylvinylzinc bromide acts as a Lewis acid, activating the vinyl group for nucleophilic attack on the organic halide substrate. The palladium catalyst facilitates the oxidative addition of the organic halide to the palladium, followed by transmetallation with the vinyl group from the organozinc compound. Finally, reductive elimination forms the new carbon-carbon bond and regenerates the palladium catalyst.
1-Phenylvinylzinc bromide is a flammable liquid and should be handled with caution. It is also air and moisture sensitive and can decompose to release volatile zinc hydrides, which are toxic and can irritate the respiratory tract. Additionally, the compound may be harmful upon contact with skin and eyes. []
1-Phenylvinylzinc bromide can be synthesized through several methods:
1-Phenylvinylzinc bromide has several applications in organic synthesis:
Research on interaction studies involving 1-Phenylvinylzinc bromide primarily focuses on its reactivity with various electrophiles and nucleophiles. The interactions are characterized by:
Several compounds share structural similarities with 1-Phenylvinylzinc bromide, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Naphthylzinc bromide | C10H9BrZn | Contains a naphthyl group, offering different reactivity patterns. |
Phenethylzinc bromide | C8H9BrZn | Similar structure but lacks the vinyl group; used in similar applications. |
4-Methylphenylzinc bromide | C9H11BrZn | Contains a methyl group on the phenyl ring; affects sterics and reactivity. |
1-Phenylvinylzinc bromide's uniqueness lies in its vinyl group, which enhances its reactivity compared to other similar organozinc compounds. This feature allows it to participate more readily in cross-coupling reactions and electrophilic additions, making it a valuable reagent for synthesizing complex organic structures.